Lexithromycin

Description

Propriétés

IUPAC Name |

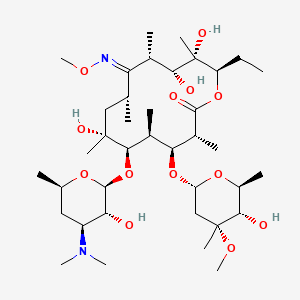

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,46)31(42)21(4)28(39-48-14)19(2)17-36(8,45)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-37(9,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZGUSZNXKOMCQ-SQYJNGITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/OC)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H70N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53066-26-5 | |

| Record name | Lexithromycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053066265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEXITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QKO29734U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Core Mechanism of Action of Lexithromycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin, a macrolide antibiotic, exerts its bacteriostatic and, at high concentrations, bactericidal effects by inhibiting protein synthesis in susceptible bacteria. This guide provides a detailed examination of the molecular mechanisms underpinning the action of this compound, leveraging data from its close analog, Roxithromycin. It delves into the specific interactions with the bacterial ribosome, the kinetics of this interaction, and the downstream consequences for bacterial viability. This document also outlines key experimental protocols for studying these mechanisms and presents quantitative data to support the described actions.

Introduction

The rise of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing and novel antimicrobial agents. This compound, a semi-synthetic macrolide, represents a key therapeutic option for various bacterial infections. Its efficacy stems from its ability to selectively target and inhibit the bacterial protein synthesis machinery. This guide will provide a comprehensive technical overview of this compound's mechanism of action, intended for an audience of researchers and professionals in the field of drug development.

Molecular Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial protein synthesis.[1] This is achieved through a specific, high-affinity interaction with the 50S subunit of the bacterial ribosome.

Binding to the 50S Ribosomal Subunit

This compound binds to the 23S ribosomal RNA (rRNA) component of the 50S subunit, specifically within the nascent peptide exit tunnel (NPET).[1][2][3] This binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.[2] Key interactions have been identified between the macrolide structure and specific nucleotides of the 23S rRNA, including A2058, A2059, and G2505, which are crucial for stabilizing the drug within its binding pocket.[2]

Inhibition of Polypeptide Elongation

By binding within the NPET, this compound physically obstructs the passage of the elongating polypeptide chain.[1][2] This steric hindrance prevents the nascent peptide from progressing through the tunnel, leading to a premature dissociation of the peptidyl-tRNA from the ribosome.[3][4] This effectively halts protein synthesis. While initially thought to be a general "plug," evidence suggests that the inhibitory action of macrolides can be context-dependent, with the specific amino acid sequence of the nascent peptide influencing the degree of inhibition.

Inhibition of 50S Subunit Assembly

In addition to inhibiting protein elongation, some macrolides have been shown to interfere with the assembly of the 50S ribosomal subunit.[4][5] By binding to a precursor of the 50S subunit, they can stall its maturation, leading to a depletion of functional ribosomes within the cell.

The overall mechanism of action is depicted in the following signaling pathway:

Caption: Signaling pathway of this compound's mechanism of action.

Quantitative Data

The following tables summarize key quantitative data related to the activity of Roxithromycin, a close analog of this compound.

Table 1: Ribosome Binding Affinity and In Vitro Protein Synthesis Inhibition

| Parameter | Organism/System | Value | Reference |

| Overall Dissociation Constant (K) | E. coli cell-free system | 20 nM | [6][7] |

| IC50 (Protein Synthesis Inhibition) | S. aureus cell-free system | 0.2 µM | N/A |

| IC50 (Protein Synthesis Inhibition) | E. coli cell-free system | 1.5 µM | N/A |

Note: IC50 values are representative and can vary based on the specific in vitro system used.

Table 2: Minimum Inhibitory Concentrations (MICs) of Roxithromycin

| Bacterial Species | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus | 0.08 (geometric mean) | [1] |

| Streptococcus pneumoniae | 0.02 - 0.5 | [1] |

| Streptococcus pyogenes | 0.08 (geometric mean) | [1] |

| Haemophilus influenzae | 1 - 8 | N/A |

| Moraxella catarrhalis | 0.12 - 0.5 | N/A |

| Legionella pneumophila | 0.06 - 0.25 | N/A |

| Mycoplasma pneumoniae | 0.004 - 0.015 | N/A |

| Chlamydia pneumoniae | 0.015 - 0.06 | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of an antibiotic.

Workflow Diagram:

Caption: Experimental workflow for MIC determination.

Detailed Protocol:

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

-

-

Preparation of Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Workflow Diagram:

Caption: Experimental workflow for IVTT inhibition assay.

Detailed Protocol:

-

Preparation of Reaction Components:

-

Use a commercially available bacterial (e.g., E. coli) coupled transcription/translation kit.

-

Prepare a stock solution of this compound and perform serial dilutions.

-

-

Assay Setup:

-

In a microplate, combine the cell-free extract, amino acid mixture, energy solution, and a DNA template encoding a reporter protein (e.g., firefly luciferase).

-

Add the different concentrations of this compound to the respective wells. Include a no-drug control.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours to allow for protein synthesis.

-

-

Detection and Analysis:

-

Add the substrate for the reporter enzyme (e.g., luciferin for luciferase).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

Plot the percentage of inhibition against the this compound concentration and determine the IC50 value (the concentration that inhibits 50% of protein synthesis).

-

Ribosome Footprinting (Toeprinting) Assay

This primer extension inhibition assay maps the precise location of the ribosome stalled by an antibiotic on an mRNA template.

Workflow Diagram:

Caption: Experimental workflow for ribosome footprinting (toeprinting).

Detailed Protocol:

-

Preparation of Template and Primer:

-

Synthesize an mRNA template containing a ribosome binding site and a start codon.

-

Synthesize a DNA primer complementary to a region downstream of the start codon and label it at the 5' end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Anneal the primer to the mRNA template.

-

-

Formation of the Stalled Ribosome Complex:

-

In a reaction buffer, incubate the mRNA-primer duplex with purified 70S ribosomes, initiator tRNA (fMet-tRNAfMet), and the desired concentration of this compound.

-

Allow the components to incubate to form the initiation complex, which will be stalled by the antibiotic.

-

-

Primer Extension:

-

Add reverse transcriptase and dNTPs to the reaction mixture.

-

The reverse transcriptase will synthesize a cDNA strand complementary to the mRNA template, starting from the primer.

-

The enzyme will stop when it encounters the leading edge of the stalled ribosome.

-

-

Analysis:

-

Stop the reaction and purify the cDNA products.

-

Run the cDNA products on a high-resolution denaturing polyacrylamide gel alongside a sequencing ladder generated from the same mRNA template.

-

The position of the truncated cDNA product (the "toeprint") on the gel reveals the exact nucleotide position on the mRNA where the ribosome was stalled by this compound.

-

Conclusion

This compound's mechanism of action is a well-defined process centered on the inhibition of bacterial protein synthesis through its interaction with the 50S ribosomal subunit. By understanding the molecular details of this interaction, the kinetics of binding, and the resulting cellular effects, researchers can better appreciate the therapeutic utility of this macrolide and contribute to the development of next-generation antibiotics that can overcome emerging resistance mechanisms. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other ribosome-targeting antibiotics.

References

- 1. protocols.io [protocols.io]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. academic.oup.com [academic.oup.com]

- 4. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Lexithromycin chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Lexithromycin. The information is intended for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Chemical Structure and Identification

This compound is a semi-synthetic macrolide antibiotic derived from erythromycin.[1] Its chemical structure is characterized by a 14-membered lactone ring, a hallmark of this class of antibiotics.

Chemical Name: erythromycin, 9-(O-methyloxime)[1]

2D Chemical Structure:

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 53066-26-5 | [1] |

| Molecular Formula | C38H70N2O13 | [1] |

| Molecular Weight | 763.0 g/mol | [1] |

| Solubility | DMSO: 10 mM | [1] |

Mechanism of Action

As a macrolide antibiotic, this compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1][2] This action is achieved through its binding to the 50S subunit of the bacterial ribosome.[2][3] By binding to the ribosomal subunit, this compound blocks the exit tunnel for the growing polypeptide chain, thereby preventing the elongation of proteins and ultimately halting bacterial growth.[1][3] Macrolides are generally considered bacteriostatic, but at high concentrations, they can be bactericidal.[2]

The following diagram illustrates the signaling pathway of macrolide antibiotics, including this compound.

References

The Solubility Profile of Lexithromycin: A Technical Guide for Researchers

An in-depth examination of the solubility of the macrolide antibiotic, lexithromycin, in various solvents, offering crucial data for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of its solubility characteristics, detailed experimental methodologies, and relevant biological pathways.

This compound, a derivative of erythromycin A, is a macrolide antibiotic with demonstrated antibacterial activity.[1][2] Understanding its solubility in different solvent systems is a critical parameter for its formulation into effective and stable pharmaceutical products. This technical guide consolidates available solubility data for this compound and related macrolides, outlines standard experimental protocols for solubility determination, and visualizes key biological and developmental workflows.

Comparative Solubility of this compound and Related Macrolides

The following table summarizes the known solubility data for this compound, along with that of the structurally related macrolide antibiotics, erythromycin and roxithromycin, to provide a comparative context.

| Antibiotic | Solvent System | Solubility | Temperature | pH |

| This compound | 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (Clear solution) | Not Specified | Not Specified |

| This compound | 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 3.25 mg/mL (Clear solution) | Not Specified | Not Specified |

| This compound | 10% DMSO / 90% Corn Oil | ≥ 3.25 mg/mL (Clear solution) | Not Specified | Not Specified |

| Erythromycin | Ethanol | ~30 mg/mL[3] | Not Specified | Not Specified |

| Erythromycin | DMSO | ~15 mg/mL[3] | Not Specified | Not Specified |

| Erythromycin | Dimethyl formamide (DMF) | ~15 mg/mL[3] | Not Specified | Not Specified |

| Erythromycin | 1:1 Ethanol:PBS | ~0.5 mg/mL[3] | Not Specified | 7.2 |

| Roxithromycin | Ethanol | ~30 mg/mL[4] | Not Specified | Not Specified |

| Roxithromycin | DMSO | ~15 mg/mL[4] | Not Specified | Not Specified |

| Roxithromycin | Dimethyl formamide (DMF) | ~15 mg/mL[4] | Not Specified | Not Specified |

| Roxithromycin | 1:1 Ethanol:PBS | ~0.5 mg/mL[4] | Not Specified | 7.2 |

| Roxithromycin | Water | Insoluble (<1 mg/mL)[5] | 25°C | Not Specified |

| Roxithromycin | Acetate Buffer | 1150.4 ± 6.5 µg/mL (amorphous form)[6] | Not Specified | 4.5 |

| Roxithromycin | Phosphate Buffer | 208.2 ± 3.7 µg/mL (amorphous form)[6] | Not Specified | 6.8 |

| Roxithromycin | Distilled Water | 8.6 ± 1.8 µg/mL (amorphous form)[6] | Not Specified | Not Specified |

Experimental Protocols for Solubility Determination

The determination of antibiotic solubility is a fundamental step in pharmaceutical development. The shake-flask method is a widely recognized and reliable technique for measuring the thermodynamic equilibrium solubility of a compound.[7][8]

The Shake-Flask Method for Determining Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid drug in a specific solvent system over a defined period and then measuring the concentration of the dissolved drug in the resulting saturated solution.

Materials:

-

This compound powder

-

Selected solvents (e.g., water, ethanol, DMSO, buffer solutions of various pH)

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Calibrated pH meter

Procedure:

-

Preparation of Solvent: Prepare the desired solvent or buffer system and adjust the pH as required.

-

Addition of Excess Solute: Add an excess amount of this compound powder to a flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.[7]

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[9] Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to reach equilibrium. The equilibration time should be determined experimentally by sampling at different time points until the concentration of the dissolved drug remains constant.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtering the solution through a membrane filter (e.g., 0.45 µm) that does not interact with the drug.[8]

-

Dilution (if necessary): If the concentration of the saturated solution is too high for the analytical method, dilute an aliquot of the clear supernatant with the appropriate solvent.

-

Quantification: Analyze the concentration of this compound in the diluted or undiluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[7]

-

Calculation: Calculate the solubility of this compound in the specific solvent, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL or µg/mL).

-

pH Measurement: Measure and record the final pH of the saturated solution, as it may differ from the initial pH of the buffer, especially for unbuffered solutions.[7]

Mechanism of Action and Developmental Workflow

To provide a broader context for the importance of solubility in the development of this compound, the following diagrams illustrate its mechanism of action and a typical drug development workflow.

Caption: Mechanism of action of macrolide antibiotics like this compound.

Caption: A simplified workflow for antibiotic drug development.

References

- 1. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. US20130102550A1 - Amorphous roxithromycin composition - Google Patents [patents.google.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scielo.br [scielo.br]

Roxithromycin: A Technical Guide to Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of roxithromycin, a semi-synthetic macrolide antibiotic. The information is compiled from various scientific studies to offer a detailed resource for professionals in the field of drug development and research.

Bioavailability

Roxithromycin is characterized by its rapid absorption following oral administration.[1][2] The bioavailability of roxithromycin is not significantly impacted by the presence of food or milk, making it a clinically convenient therapeutic agent.[1][2]

Relative Bioavailability:

Comparative studies of different roxithromycin formulations have demonstrated bioequivalence. A study assessing a test capsule formulation of roxithromycin reported a relative bioavailability of 94.9% ± 22.4% when compared to a reference capsule.[3] Similarly, a study on roxithromycin dispersive tablets found the relative bioavailability to be 103.63% ± 14.04% against a reference formulation, indicating that the two are bioequivalent.[4]

Experimental Protocol: Bioequivalence Assessment of Roxithromycin Capsules

-

Study Design: A crossover study design was implemented with 36 healthy male volunteers.[3]

-

Dosing: Participants received a single oral dose of 150 mg of either the test or reference roxithromycin capsule, with a one-week washout period between the two administrations.[3]

-

Sample Collection: Plasma concentrations of roxithromycin were monitored over a 72-hour period post-administration.[3]

-

Analytical Method: An LC-MS/MS method was utilized for the quantification of roxithromycin in plasma samples.[3]

-

Bioequivalence Determination: The bioequivalence between the two formulations was concluded based on the 90% confidence intervals for the ratios of Cmax and AUC(0-72 h), which fell within the predefined acceptable range of 80%-125%.[3]

Pharmacokinetics

The pharmacokinetic profile of roxithromycin has been well-documented in several studies. Following oral administration, peak plasma levels are achieved within approximately two hours.[1] While some pharmacokinetic parameters show dose dependency, dose proportionality has been primarily demonstrated through urinary excretion data.[1][2]

Absorption:

-

Time to Peak Concentration (Tmax): Peak plasma concentrations of roxithromycin are typically reached between 1.3 and 2.42 hours after oral administration.[3][5]

Distribution:

-

Tissue Distribution: Roxithromycin achieves high concentrations in pulmonary, prostatic, and tonsillar tissues.[2] However, it does not penetrate the cerebrospinal fluid in subjects with non-inflamed meninges.[2]

-

Volume of Distribution (Vd): In a study involving healthy female volunteers, the volume of distribution was determined to be 1.38 ± 0.55 L/kg.[5]

Metabolism:

-

Roxithromycin does not undergo extensive metabolism in the body.[2]

Excretion:

-

Elimination Half-Life (t1/2): The plasma half-life of roxithromycin is approximately 10 to 12 hours.[1][2] One study in healthy female subjects reported a longer half-life of 34.95 ± 22.51 hours.[5]

-

Routes of Excretion: Approximately 10% of the administered dose is excreted in the urine, with about 53% being eliminated in the feces.[1][2]

-

Excretion in Breast Milk: A very small fraction, less than 0.05% of the administered dose, is excreted in the breast milk of lactating women.[1][2]

Pharmacokinetic Data Summary

| Parameter | Value | Subject Population | Dosing Regimen | Reference |

| Cmax (µg/mL) | 10.13 ± 0.43 | 10 healthy adult females | 300 mg single dose | [5][6] |

| 6.63 (test) / 7.03 (reference) | 36 healthy male volunteers | 150 mg single dose | [3] | |

| 10.16 (test) / 10.34 (reference) | 20 healthy male volunteers | 300 mg single dose | [4] | |

| Tmax (hours) | 2.42 ± 0.34 | 10 healthy adult females | 300 mg single dose | [5][6] |

| 1.3 (test) / 1.4 (reference) | 36 healthy male volunteers | 150 mg single dose | [3] | |

| 2.33 (test) / 2.28 (reference) | 20 healthy male volunteers | 300 mg single dose | [4] | |

| t1/2 (hours) | 34.95 ± 22.51 | 10 healthy adult females | 300 mg single dose | [5][6] |

| ~12 | General adult population | 150 mg or 300 mg doses | [1] | |

| ~10 | General adult population | Not specified | [2] | |

| 15.39 (test) / 16.06 (reference) | 36 healthy male volunteers | 150 mg single dose | [3] | |

| 9.00 (test) / 8.68 (reference) | 20 healthy male volunteers | 300 mg single dose | [4] | |

| AUC(0-72 h) (µg·h/mL) | 66.08 (test) / 70.33 (reference) | 36 healthy male volunteers | 150 mg single dose | [3] |

| AUC(0-inf) (µg·h/mL) | 158.63 (test) / 153.77 (reference) | 20 healthy male volunteers | 300 mg single dose | [4] |

| Vd (L/kg) | 1.38 ± 0.55 | 10 healthy adult females | 300 mg single dose | [5][6] |

| Total Body Clearance (L/hr/kg) | 0.04 ± 0.01 | 10 healthy adult females | 300 mg single dose | [5][6] |

Experimental Protocol: Pharmacokinetic Analysis in Healthy Female Volunteers

-

Study Objective: To determine the pharmacokinetic parameters and dosage regimen of roxithromycin in healthy adult female subjects.[5]

-

Participants: Ten healthy female volunteers between the ages of 18 and 30.[5]

-

Dosing: A single oral dose of 300 mg of roxithromycin was administered.[5]

-

Sample Collection: Blood samples were collected at various time points over a 48-hour period.[5]

-

Analytical Method: High-performance liquid chromatography (HPLC) was used to measure the concentration of roxithromycin in plasma samples.[5]

-

Data Analysis: Pharmacokinetic parameters were determined using two open compartmental models.[5]

Visualizations

References

- 1. Pharmacokinetics of roxithromycin (RU 965) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Roxithromycin: a pharmacokinetic review of a macrolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacokinetics and relative bioavailability study of roxithromycin tablet in Chinese healthy volunteers by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Relative bioavailability of roxithromycin dispersive tablets in healthy volunteers] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. logixsjournals.com [logixsjournals.com]

- 6. files.logixsjournals.com [files.logixsjournals.com]

In-Depth Technical Guide to the In Vitro Antibacterial Spectrum of Roxithromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of roxithromycin, a semi-synthetic macrolide antibiotic. The document details its mechanism of action, presents quantitative data on its activity against a range of bacterial pathogens, and outlines the experimental protocols for determining its minimum inhibitory concentrations (MIC).

Mechanism of Action

Roxithromycin, like other macrolide antibiotics, inhibits bacterial protein synthesis.[1][2] It specifically targets the 50S subunit of the bacterial ribosome.[1][2][3] By binding to the 23S rRNA component within the 50S subunit, roxithromycin effectively blocks the exit tunnel through which newly synthesized polypeptide chains emerge.[1] This action prevents the elongation of the peptide chain, thereby halting protein synthesis.[1] Without the ability to produce essential proteins, bacterial cells cannot grow or replicate.[1] This mode of action is primarily bacteriostatic, but at higher concentrations or against highly susceptible strains, it can be bactericidal.[1]

References

Lexithromycin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lexithromycin, a semi-synthetic macrolide antibiotic, demonstrates a significant therapeutic potential beyond its primary antibacterial activity. This technical guide provides an in-depth analysis of its core pharmacological properties, with a focus on its applications in treating a variety of infections and its emerging role as an immunomodulatory agent. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying molecular mechanisms to support further research and development.

Introduction

This compound, known more commonly as Roxithromycin, is a macrolide antibiotic derived from erythromycin.[1] It is characterized by a 14-membered lactone ring and is distinguished by the presence of an N-oxime side chain.[2] This structural modification enhances its pharmacokinetic profile compared to older macrolides.[3] While primarily recognized for its efficacy against a broad spectrum of bacterial pathogens, recent research has unveiled its potent anti-inflammatory and immunomodulatory properties, opening new avenues for its therapeutic application.[4] This guide will explore both the established and prospective uses of roxithromycin, providing a technical foundation for researchers and drug development professionals.

Mechanism of Action

Antibacterial Activity

Roxithromycin's primary mechanism of antibacterial action is the inhibition of bacterial protein synthesis.[5] It binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting bacterial growth.[5] This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[6]

Immunomodulatory and Anti-inflammatory Effects

Beyond its antimicrobial properties, roxithromycin exerts significant immunomodulatory effects. These are largely attributed to its ability to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathways.[1][7] By inhibiting these pathways, roxithromycin can suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[4][8] This dual action of fighting infection while dampening the associated inflammatory response makes it a compelling candidate for a variety of clinical applications.

Quantitative Data Summary

Antimicrobial Susceptibility

The in vitro activity of roxithromycin against key respiratory pathogens is summarized below. Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency.

| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | Data not available | Data not available |

| Haemophilus influenzae | 4.0 | >32.0 |

| Moraxella catarrhalis | Data not available | Data not available |

| Note: Comprehensive MIC50 and MIC90 data for some pathogens were not available in the searched literature. The provided data for H. influenzae is from a comparative study and may not be representative of all strains.[9] |

MIC Breakpoints:

The National Committee for Clinical Laboratory Standards (NCCLS) has established the following interpretive criteria for roxithromycin susceptibility testing using a 15 µg disk:[10]

-

Susceptible: Zone of inhibition ≥ 21 mm (for organisms other than H. influenzae)

-

Intermediate: Zone of inhibition 10 to 20 mm

-

Resistant: Zone of inhibition ≤ 9 mm

-

Susceptible (MIC): ≤ 1.0 µg/mL

-

Resistant (MIC): > 8.0 µg/mL

For H. influenzae, a zone of inhibition ≥ 10 mm indicates susceptibility.[10]

Clinical Efficacy in Respiratory Tract Infections

A large-scale international clinical trial involving 32,405 patients with community-acquired respiratory tract infections demonstrated high rates of clinical resolution or improvement with roxithromycin treatment (150 mg b.i.d. for 7-14 days).[9]

| Infection Type | Clinical Resolution/Improvement Rate (%) |

| Acute Pharyngitis/Tonsillitis | 97 |

| Sinusitis | 96 |

| Otitis | 96 |

| Bronchitis | 97 |

| Exacerbation of Chronic Bronchitis | 94 |

| Pneumonia | 95 |

Pharmacokinetic Parameters

| Parameter | Value |

| Bioavailability | ~50% |

| Time to Peak Plasma Concentration (Tmax) | ~2 hours |

| Plasma Protein Binding | 92-96% |

| Elimination Half-life (T1/2) | ~10.5 hours |

| Major Route of Elimination | Feces (~53%) |

Therapeutic Applications

Respiratory Tract Infections

Roxithromycin is widely used for the treatment of upper and lower respiratory tract infections.[3] Its efficacy has been demonstrated in community-acquired pneumonia, bronchitis, sinusitis, and pharyngitis.[9][11] Its activity against atypical pathogens such as Mycoplasma pneumoniae and Chlamydia pneumoniae makes it a valuable therapeutic option.[11]

Skin and Soft Tissue Infections

Roxithromycin is also effective in treating skin and soft tissue infections caused by susceptible bacteria.[3]

Urogenital Infections

It is indicated for the treatment of non-gonococcal urethritis, particularly those caused by Chlamydia trachomatis.[3]

Potential Anti-inflammatory and Immunomodulatory Applications

Emerging evidence suggests a therapeutic role for roxithromycin in chronic inflammatory conditions, independent of its antibacterial activity.

-

Asthma: Studies have shown that roxithromycin can reduce airway inflammation and improve symptoms in patients with aspirin-intolerant asthma.[12]

-

Chronic Obstructive Pulmonary Disease (COPD): The anti-inflammatory properties of macrolides are being investigated for their potential to reduce exacerbations in COPD.

-

Inflammatory Bowel Disease (IBD): Preclinical studies suggest that roxithromycin can ameliorate experimental colitis by inhibiting NF-κB signaling and reducing oxidative stress in intestinal epithelial cells.[10]

Experimental Protocols

In Vitro Anti-inflammatory Assay: Inhibition of Pro-inflammatory Cytokine Production

This protocol describes an in vitro experiment to assess the anti-inflammatory effect of roxithromycin by measuring its impact on cytokine production in lipopolysaccharide (LPS)-stimulated human peripheral blood monocytes.[4]

Methodology:

-

Isolation of Monocytes: Isolate human peripheral blood monocytes from healthy donors using standard density gradient centrifugation.

-

Cell Culture: Culture the isolated monocytes in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.

-

Treatment: Pre-incubate the monocytes with varying concentrations of roxithromycin for a specified period (e.g., 1 hour).

-

Stimulation: Stimulate the cells with LPS (a potent inducer of inflammation) at a final concentration of 1 µg/mL.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.

-

Cytokine Measurement: Measure the concentrations of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Compare the cytokine levels in the roxithromycin-treated groups to the LPS-stimulated control group to determine the inhibitory effect of roxithromycin.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of roxithromycin against bacterial isolates using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.

Methodology:

-

Preparation of Roxithromycin Stock Solution: Prepare a stock solution of roxithromycin powder in a suitable solvent (e.g., dimethyl sulfoxide) at a high concentration.

-

Preparation of Bacterial Inoculum: Culture the bacterial isolate to be tested on an appropriate agar medium. Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Perform serial two-fold dilutions of the roxithromycin stock solution in the broth medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of roxithromycin that completely inhibits visible growth of the bacteria.

-

Quality Control: Concurrently test a reference strain with a known MIC to ensure the accuracy of the results.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by roxithromycin.

Caption: Roxithromycin's Inhibition of the NF-κB Signaling Pathway.

Caption: Roxithromycin's Modulation of the PI3K/Akt Signaling Pathway.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental protocols.

Caption: Workflow for In Vitro Anti-inflammatory Assay.

Caption: Workflow for Broth Microdilution MIC Testing.

Conclusion

This compound (roxithromycin) is a versatile macrolide with a well-established role in the treatment of various bacterial infections and a promising future as an immunomodulatory agent. Its favorable pharmacokinetic profile and dual antibacterial and anti-inflammatory activities make it a valuable tool in the clinician's armamentarium. Further research into its precise mechanisms of action and its efficacy in chronic inflammatory diseases is warranted to fully realize its therapeutic potential. This technical guide provides a comprehensive overview to aid researchers and drug development professionals in their ongoing and future investigations of this important molecule.

References

- 1. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The PI3K/Akt/mTOR pathway: A potential pharmacological target in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suppressive activity of a macrolide antibiotic, roxithromycin, on pro-inflammatory cytokine production in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. researchgate.net [researchgate.net]

- 7. A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of roxithromycin on mucosal damage, oxidative stress and pro-inflammatory markers in experimental model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Susceptibilities of Haemophilus influenzae and Moraxella catarrhalis to ABT-773 Compared to Their Susceptibilities to 11 Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roxithromycin inhibits nuclear factor kappaB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates experimental colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory effect of roxithromycin in patients with aspirin-intolerant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability and Degradation Profile of Lexithromycin: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Lexithromycin, a macrolide antibiotic. The information presented herein is crucial for understanding the chemical behavior of this active pharmaceutical ingredient (API) under various stress conditions, which is essential for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the identification of potential degradation products. The data and protocols summarized are based on scientific literature, primarily focusing on studies conducted on Roxithromycin, a closely related or identical compound.

Chemical Stability and Degradation Pathways

This compound, like other macrolide antibiotics, is susceptible to degradation through several pathways, primarily influenced by pH, temperature, light, and oxidizing agents. Understanding these degradation routes is fundamental for ensuring the drug's efficacy and safety.

The principal degradation pathways identified for this compound (Roxithromycin) include:

-

Hydrolysis: This is a major degradation pathway, particularly in acidic conditions. It can involve the cleavage of the cladinose sugar from the macrolactone ring and the hydrolysis of the lactone ring itself. The rate of hydrolysis is significantly dependent on the pH of the environment.[1][2]

-

Oxidation: The tertiary amine on the desosamine sugar and the oxime side chain are susceptible to oxidation.[3] Forced degradation studies often employ hydrogen peroxide to simulate oxidative stress.

-

Photodegradation: Exposure to UV light can lead to the degradation of this compound. The presence of photosensitizers can accelerate this process.[1][4]

-

Thermolysis: Elevated temperatures can induce degradation, although some studies suggest that this compound is relatively stable to thermal stress in the solid state.[5]

The following diagram illustrates the major degradation pathways of this compound.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug molecule. The following tables summarize the results of forced degradation studies performed on this compound (Roxithromycin) under various conditions as per the International Council for Harmonisation (ICH) guidelines.[5][6]

Table 1: Summary of Forced Degradation Conditions and Results for this compound

| Stress Condition | Reagent/Parameters | Duration | Temperature | Observation | Reference |

| Acidic Hydrolysis | 0.1 M HCl, 1.0 M HCl | 24 hours | Room Temperature | Significant degradation observed. | [5] |

| Alkaline Hydrolysis | 0.1 M NaOH, 1.0 M NaOH | 24 hours | Room Temperature | Degradation observed, but more stable than in acidic conditions. | [5] |

| Alkaline Hydrolysis (Accelerated) | 1.0 M NaOH | 30 minutes | 75°C | Complete degradation. | [5] |

| Oxidative Degradation | 3% H₂O₂, 15% H₂O₂ | 24 hours | Room Temperature | Stable at room temperature. | [5] |

| Oxidative Degradation (Accelerated) | 3% H₂O₂, 15% H₂O₂ | 30 minutes | 75°C | Sensitive to oxidation at elevated temperatures. | [5] |

| Thermal Degradation | Solid State | 6 and 24 hours | 100°C | Highly stable. | [5] |

| Photolytic Degradation | Solid State, UV light (254 nm and 360 nm) | 6 and 24 hours | Ambient | Highly stable. | [5] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of stability studies. This section outlines the typical experimental protocols used for assessing the stability of this compound.

Forced Degradation Study Protocol

The following workflow illustrates a standard procedure for conducting forced degradation studies on this compound.

Detailed Methodologies:

-

Acidic and Alkaline Hydrolysis: A stock solution of this compound is treated with an appropriate volume of acid (e.g., 2.0 M HCl) or base (e.g., 1.0 M NaOH) to achieve the desired final molarity (e.g., 0.1 M or 1.0 M).[5] The mixtures are then kept at a specified temperature (e.g., room temperature or elevated) for a defined period.[5] Following the stress period, the samples are neutralized before dilution and analysis.

-

Oxidative Degradation: A stock solution of the drug is mixed with a solution of hydrogen peroxide (e.g., 6% or 30% v/v) to achieve the target final concentration (e.g., 3% or 15% v/v).[5] The reaction is allowed to proceed at a set temperature for a specific duration.[5]

-

Thermal Degradation: The solid drug substance is exposed to a high temperature (e.g., 100°C) in a controlled oven for a specified time.[5] Afterward, the sample is dissolved in a suitable solvent for analysis.

-

Photolytic Degradation: The solid drug substance is spread in a thin layer in a petri dish and exposed to UV radiation at specific wavelengths (e.g., 254 nm and 360 nm) for a defined duration.[5] A control sample is kept in the dark under the same conditions.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

Table 2: Example of a Stability-Indicating HPLC Method for this compound Analysis

| Parameter | Condition | Reference |

| Column | ODS C18 (e.g., 150 x 4.6 mm, 5 µm) | [7] |

| Mobile Phase | 0.03 M Potassium dihydrogen phosphate buffer : Methanol (40:60, v/v), adjusted to pH 4.5 | [7] |

| Flow Rate | 1.0 mL/min | [7] |

| Detection | UV at 215 nm | [7] |

| Column Temperature | Ambient | [7] |

| Injection Volume | 20 µL | |

| Run Time | 10 minutes |

The following diagram illustrates the logical relationship in developing and validating a stability-indicating HPLC method.

Kinetics of Degradation

The degradation of this compound often follows pseudo-first-order kinetics, particularly in solution.[3][8] The kinetic parameters, such as the rate constant (k), half-life (t½), and activation energy (Ea), can be determined from the experimental data.

Table 3: Kinetic Parameters for this compound Degradation

| Degradation Process | Kinetic Model | Key Parameters Calculated | Reference |

| Photocatalytic Degradation | Langmuir-Hinshelwood | First-order rate constant | [1] |

| Degradation by Hydroxyl Radical | Pseudo-first-order | Second-order rate constant | [3][8] |

| Alkaline, Oxidative, UV Degradation | First-order | Rate constant, half-life, activation energy | [7] |

Conclusion

This technical guide has provided a detailed overview of the stability and degradation profile of this compound. The information presented, including the degradation pathways, forced degradation data, experimental protocols, and kinetic information, is vital for pharmaceutical scientists and researchers involved in the development, manufacturing, and quality control of this compound-containing products. A thorough understanding of the stability characteristics of this compound is paramount to ensuring the delivery of a safe, effective, and high-quality medication to patients.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roxithromycin degradation by acidic hydrolysis and photocatalysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. ICI Journals Master List [journals.indexcopernicus.com]

- 7. Liquid chromatographic determination of roxithromycin: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Lexithromycin and Other Macrolide Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Macrolide Antibiotics

Macrolide antibiotics are a class of bacteriostatic agents characterized by a macrocyclic lactone ring to which one or more deoxy sugars are attached. Since the discovery of erythromycin in 1952, this class of antibiotics has been a cornerstone in the treatment of various bacterial infections, particularly in patients with penicillin allergies. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Over the years, structural modifications of the erythromycin scaffold have led to the development of semi-synthetic derivatives with improved pharmacokinetic profiles and broader antimicrobial spectra.

Lexithromycin, an early semi-synthetic derivative of erythromycin, represents one of the initial attempts to enhance the properties of the parent compound. Prepared by the reaction of the 9-keto moiety to a methyl oxime, this structural change was intended to improve its acid stability and hydrophobicity, thereby leading to better in vivo absorption. However, this compound was quickly superseded by more successful derivatives like roxithromycin, and consequently, it has not been extensively studied. This guide provides a comparative analysis of this compound and other key macrolide antibiotics, namely erythromycin, roxithromycin, clarithromycin, and azithromycin, with a focus on their physicochemical properties, pharmacokinetics, antibacterial spectrum, and mechanisms of action and resistance.

Comparative Data of Macrolide Antibiotics

The following tables summarize the key quantitative data for this compound and other selected macrolide antibiotics, providing a basis for comparison and further research.

Physicochemical Properties

The physicochemical properties of macrolides, such as molecular weight, pKa, and lipophilicity (logP), significantly influence their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | This compound | Erythromycin | Roxithromycin | Clarithromycin | Azithromycin |

| Molecular Formula | C₃₈H₇₀N₂O₁₃ | C₃₇H₆₇NO₁₃ | C₄₁H₇₆N₂O₁₅ | C₃₈H₆₉NO₁₃ | C₃₈H₇₂N₂O₁₂ |

| Molecular Weight ( g/mol ) | 763.0 | 733.9 | 837.0 | 748.0 | 749.0 |

| pKa | Not available | 8.8 | 9.27 | 8.76 | Not available |

| logP | Not available | 2.8 - 3.1 | 1.7 | 3.2 | 3.03 |

| Water Solubility | Poor | Slightly soluble | Poorly soluble | Practically insoluble | Minimally soluble |

Pharmacokinetic Parameters

The pharmacokinetic parameters of macrolides determine their dosing regimens and clinical efficacy. Newer derivatives generally exhibit improved bioavailability and longer half-lives compared to erythromycin.

| Parameter | Erythromycin | Roxithromycin | Clarithromycin | Azithromycin |

| Bioavailability (%) | 18-45 | ~50 | 52-55 | ~37 |

| Protein Binding (%) | 70-90 | 96 | 42-70 | 7-51 |

| Half-life (hours) | 1.5-2.5 | 10-12 | 3-7 | 68 |

| Tmax (hours) | 1-4 | ~2 | 2-3 | 2-3 |

| Metabolism | Hepatic (CYP3A4) | Partially hepatic | Hepatic (CYP3A4) | Minimally hepatic |

| Excretion | Primarily biliary | Fecal and renal | Renal and fecal | Primarily biliary |

Antibacterial Spectrum

Macrolides are effective against a broad range of Gram-positive bacteria and some Gram-negative and atypical pathogens. The following table provides a general overview of their activity, with representative Minimum Inhibitory Concentration (MIC) values where available. MIC values can vary depending on the specific strain and testing methodology.

| Organism | Erythromycin MIC (µg/mL) | Roxithromycin MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Azithromycin MIC (µg/mL) |

| Streptococcus pneumoniae | 0.015 - 2 | 0.06 - 1 | 0.015 - 0.5 | 0.06 - 0.5 |

| Streptococcus pyogenes | 0.015 - 0.5 | 0.03 - 0.5 | 0.015 - 0.12 | 0.03 - 0.25 |

| Staphylococcus aureus (MSSA) | 0.12 - 2 | 0.12 - 2 | 0.06 - 1 | 0.12 - 2 |

| Haemophilus influenzae | 1 - 16 | 1 - 8 | 0.5 - 16 | 0.06 - 4 |

| Moraxella catarrhalis | 0.03 - 0.5 | 0.06 - 0.5 | 0.03 - 0.25 | 0.03 - 0.12 |

| Mycoplasma pneumoniae | ≤0.015 - 0.12 | ≤0.015 - 0.06 | ≤0.008 - 0.03 | ≤0.004 - 0.015 |

| Chlamydia trachomatis | 0.06 - 0.5 | 0.06 - 0.25 | 0.03 - 0.12 | 0.06 - 0.25 |

| Legionella pneumophila | 0.12 - 1 | 0.12 - 1 | 0.03 - 0.25 | 0.12 - 1 |

| Mycobacterium avium complex | >16 | >16 | 0.25 - 8 | 2 - 32 |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used in the characterization and evaluation of macrolide antibiotics.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Stock solution of the macrolide antibiotic

-

Sterile diluent (e.g., sterile water or broth)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of Antibiotic Dilutions: a. Prepare a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the microtiter plate. The final volume in each well should be 50 µL. The concentration range should be appropriate for the expected MIC of the test organism. b. Include a growth control well containing only broth and no antibiotic. c. Include a sterility control well containing only uninoculated broth.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile broth or saline. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: a. Add 50 µL of the standardized and diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well. This will bring the final volume in each well to 100 µL.

-

Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the Results: a. After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Determination of Plasma Protein Binding by Equilibrium Dialysis

This protocol describes a common method for measuring the extent to which a drug binds to plasma proteins.

Objective: To determine the percentage of a macrolide antibiotic that is bound to plasma proteins at equilibrium.

Materials:

-

Equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane (typically with a molecular weight cut-off of 5-10 kDa)

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stock solution of the macrolide antibiotic

-

Incubator with shaking capabilities (37°C)

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Preparation of the Dialysis Unit: a. Assemble the dialysis cells according to the manufacturer's instructions, ensuring the semi-permeable membrane is properly placed between the two chambers.

-

Sample Preparation: a. Spike the plasma with the macrolide antibiotic to the desired concentration. b. Prepare a corresponding antibiotic solution in PBS at the same concentration.

-

Dialysis: a. Add the antibiotic-spiked plasma to one chamber of the dialysis cell (the plasma chamber). b. Add an equal volume of PBS to the other chamber (the buffer chamber). c. Seal the dialysis unit and incubate at 37°C with gentle shaking for a predetermined time sufficient to reach equilibrium (typically 4-24 hours, to be optimized for each compound).

-

Sample Analysis: a. After incubation, carefully collect samples from both the plasma and buffer chambers. b. Determine the concentration of the antibiotic in both samples using a validated analytical method such as LC-MS/MS.

-

Calculation: a. The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber at equilibrium. b. The percentage of protein binding is calculated as (1 - fu) x 100%.

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

This protocol provides a general framework for conducting a pharmacokinetic study in an animal model.

Objective: To determine the key pharmacokinetic parameters of a macrolide antibiotic after administration.

Materials:

-

Test macrolide antibiotic

-

Appropriate vehicle for drug administration (e.g., saline, PEG400)

-

Laboratory rats (e.g., Sprague-Dawley) with appropriate housing and care

-

Dosing equipment (e.g., oral gavage needles, syringes)

-

Blood collection supplies (e.g., tubes with anticoagulant, catheters)

-

Centrifuge

-

Freezer (-80°C) for plasma storage

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization and Dosing: a. Acclimatize the rats to the laboratory conditions for at least one week prior to the study. b. Fast the animals overnight before dosing (for oral administration). c. Administer the macrolide antibiotic at the desired dose and route (e.g., oral gavage or intravenous injection).

-

Blood Sampling: a. Collect blood samples at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). b. Blood can be collected via various methods, such as tail vein sampling or from a surgically implanted cannula. c. Place the blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Plasma Preparation and Storage: a. Centrifuge the blood samples to separate the plasma. b. Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

-

Sample Analysis: a. Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the macrolide in plasma. b. Analyze the plasma samples to determine the drug concentration at each time point.

-

Pharmacokinetic Analysis: a. Plot the plasma concentration-time data. b. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as:

- Maximum plasma concentration (Cmax)

- Time to reach maximum plasma concentration (Tmax)

- Area under the plasma concentration-time curve (AUC)

- Elimination half-life (t½)

- Volume of distribution (Vd)

- Clearance (CL)

- Bioavailability (F) (if both intravenous and oral data are available)

Mechanism of Action and Resistance

The clinical utility of macrolide antibiotics is intrinsically linked to their mechanism of action and the ability of bacteria to develop resistance.

Mechanism of Action: Inhibition of Protein Synthesis

Macrolides exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) within the polypeptide exit tunnel. This binding event physically blocks the elongation of the nascent polypeptide chain, leading to the dissociation of the peptidyl-tRNA from the ribosome. This premature termination of protein synthesis ultimately halts bacterial growth and replication.

Mechanisms of Resistance

Bacterial resistance to macrolides is a growing clinical concern and primarily occurs through two main mechanisms: target site modification and active drug efflux.

4.2.1 Target Site Modification (erm Genes)

The most common mechanism of high-level macrolide resistance is the modification of the ribosomal target site. This is mediated by enzymes encoded by erm (erythromycin ribosome methylation) genes. These enzymes, typically methyltransferases, add one or two methyl groups to a specific adenine residue in the 23S rRNA. This methylation alters the conformation of the macrolide binding site, reducing the drug's affinity for the ribosome and rendering it ineffective. This mechanism often confers cross-resistance to lincosamides and streptogramin B antibiotics (the MLSB phenotype).

4.2.2 Active Drug Efflux (mef Genes)

Another significant mechanism of macrolide resistance involves the active transport of the drug out of the bacterial cell. This is mediated by efflux pumps encoded by mef (macrolide efflux) genes. These pumps are membrane-spanning proteins that recognize macrolides and use energy, often from the proton motive force, to expel them from the cytoplasm before they can reach their ribosomal target. This mechanism typically results in low- to moderate-level resistance and is specific to macrolides (the M phenotype).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a macrolide antibiotic, as detailed in the experimental protocols section.

Conclusion

This compound represents an early step in the evolution of macrolide antibiotics, aiming to improve upon the limitations of erythromycin. While it was quickly surpassed by more advanced derivatives, its development highlights the ongoing efforts to optimize this important class of drugs. The subsequent introduction of roxithromycin, clarithromycin, and azithromycin has provided clinicians with a range of macrolides with distinct pharmacokinetic and antimicrobial profiles, allowing for more tailored therapeutic approaches. Understanding the comparative data, experimental methodologies, and mechanisms of action and resistance presented in this guide is crucial for the continued research and development of novel macrolide antibiotics to combat the challenge of infectious diseases.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Lexithromycin

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Lexithromycin, a semi-synthetic macrolide antibiotic. Due to the structural similarity of this compound to other macrolides like Erythromycin, Roxithromycin, and Azithromycin, existing HPLC methodologies for these compounds have been adapted to develop a reliable purification protocol. This document provides a comprehensive overview of the methodology, including instrumentation, chromatographic conditions, and sample preparation. The presented protocol is intended for researchers, scientists, and drug development professionals engaged in the purification and analysis of this compound and related compounds.

Introduction

This compound is a semi-synthetic antibiotic derived from erythromycin.[1] As with other macrolide antibiotics, it is crucial to ensure high purity of the active pharmaceutical ingredient (API) to guarantee its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of pharmaceuticals, offering high resolution and sensitivity. This application note describes a generalized yet effective HPLC method for the purification of this compound, based on established protocols for structurally similar macrolide antibiotics. The method utilizes a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer, a common approach for the separation of macrolides.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this application.

-

Column: A reversed-phase C18 column is recommended. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.

-

Solvents: HPLC grade acetonitrile and water are required.

-

Buffers: Potassium dihydrogen phosphate or ammonium formate are suitable buffer salts.

-

Sample: this compound crude or semi-purified material.

Chromatographic Conditions

The following table summarizes a typical set of HPLC parameters for this compound purification, adapted from methods for related macrolide antibiotics. Optimization of these parameters may be necessary depending on the specific HPLC system and the impurity profile of the sample.

| Parameter | Recommended Conditions |

| Stationary Phase | C18 (e.g., Hypersil ODS, X'terra RP18) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 4.2) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 70:30 v/v Acetonitrile:Buffer) |

| Flow Rate | 1.0 - 1.5 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection Wavelength | 205 - 215 nm |

| Injection Volume | 20 µL |

Protocol

Mobile Phase Preparation

-

Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a final concentration of 0.05 M. Adjust the pH of the solution to 4.2 using phosphoric acid. Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

-

Mobile Phase Mixture: Prepare the desired mobile phase composition by mixing the filtered buffer (Mobile Phase A) and acetonitrile (Mobile Phase B) in the appropriate ratio (e.g., 70:30 v/v acetonitrile:buffer). Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the HPLC system.

Standard Solution Preparation

-

Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to various concentrations. These will be used to identify the retention time of this compound and to quantify the purity of the sample.

Sample Preparation

-

Dissolve the crude or semi-purified this compound sample in the mobile phase to a suitable concentration.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any insoluble impurities before injecting it into the HPLC system.

HPLC Analysis

-

Equilibrate the HPLC system with the prepared mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions to determine the retention time of this compound.

-

Inject the prepared sample solution.

-

Monitor the chromatogram at the specified wavelength. The peak corresponding to the retention time of the this compound standard is the purified compound.

-

Collect the fraction corresponding to the this compound peak.

-

The purity of the collected fraction can be assessed by re-injecting a small aliquot into the HPLC system.

Potential Impurities

While specific impurities for this compound are not extensively documented, potential impurities can be inferred from related macrolides like clarithromycin and azithromycin. These may include:

-

Starting material residues: Unreacted erythromycin or other precursors.

-

Process-related impurities: By-products from the synthetic steps.[2]

-

Degradation products: Formed due to exposure to light, heat, moisture, or non-optimal pH conditions.[2]

The developed HPLC method should be capable of separating this compound from these potential impurities.

Workflow Diagram

Caption: Workflow for the HPLC purification of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and reproducible approach for the purification of this compound. By adapting established methods for similar macrolide antibiotics, a high degree of purity can be achieved. This protocol serves as a valuable starting point for researchers and professionals in the pharmaceutical industry, and further optimization may be performed to suit specific laboratory conditions and sample characteristics.

References

Application Notes and Protocols: In Vitro Evaluation of Lexithromycin using Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin is a semi-synthetic macrolide antibiotic belonging to the same class as erythromycin. Macrolide antibiotics are known for their bacteriostatic activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[1][2][3] This document provides detailed protocols for the in vitro evaluation of this compound's cytotoxic effects on mammalian cell lines, a critical step in preclinical drug development to assess potential toxicity. The provided methodologies are foundational and may require optimization based on the specific cell line and research objectives.

Mechanism of Action

This compound, like other macrolide antibiotics, exerts its antibacterial effect by targeting the bacterial ribosome. Specifically, it binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby inhibiting protein synthesis.[1][2][4] This action is typically bacteriostatic, meaning it inhibits bacterial growth, but at higher concentrations, it can be bactericidal.[2][3] While the primary target is bacterial ribosomes, it is crucial to assess the off-target effects on mammalian cells to determine the therapeutic window.

Data Presentation

The following table summarizes hypothetical quantitative data from a cytotoxicity assay of this compound on a human liver cell line (e.g., Chang liver cells), as determined by an MTT assay.[5]

| Cell Line | Treatment Duration | IC50 (µg/mL) |

| Chang Liver Cells | 24 hours | 150 |

| Chang Liver Cells | 48 hours | 110 |

| Chang Liver Cells | 72 hours | 85 |

Note: The data presented above is for illustrative purposes only and may not be representative of actual experimental results. IC50 (half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Cell Culture Maintenance

-

Cell Line: Human non-malignant Chang liver cells[5] (or other relevant cell line).

-

Culture Medium: Prepare complete culture medium consisting of Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound Stock Solution

-

Solvent: Dissolve this compound powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.

Cytotoxicity Assay (MTT Assay)

This protocol is based on the principle of the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[5]

-

Cell Seeding:

-

Harvest healthy, log-phase cells using trypsinization.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

-

MTT Assay and Data Collection:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: Workflow for the in vitro cytotoxicity assay.

References

- 1. Roxithromycin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Roxithromycin? [synapse.patsnap.com]

- 3. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cytotoxicity of macrolide antibiotics in a cultured human liver cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lexithromycin Minimum Inhibitory Concentration (MIC) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lexithromycin, a macrolide antibiotic, is a critical agent in the study and treatment of bacterial infections. Understanding its efficacy against various bacterial strains is paramount for both clinical applications and novel drug development. The minimum inhibitory concentration (MIC) assay is the gold standard for determining the in vitro susceptibility of bacteria to an antimicrobial agent. These application notes provide detailed protocols for determining the MIC of this compound, offering valuable data for researchers, scientists, and professionals in drug development.

This compound exerts its bacteriostatic effect by inhibiting protein synthesis.[1] It specifically binds to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptides and halting bacterial growth.[2][3][4] This mechanism is common to macrolide antibiotics and is effective against a broad spectrum of bacteria.

Data Presentation: this compound MIC Values